

An In-depth Technical Guide to IWR-1: Discovery and Chemical Properties

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Compound of Interest

Compound Name: IWR-1

Cat. No.: B2789985

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Introduction

IWR-1 (Inhibitor of Wnt Response-1) is a pivotal small molecule inhibitor of the canonical Wnt/ β -catenin signaling pathway. Its discovery has provided a valuable chemical tool for dissecting the intricate mechanisms of Wnt signaling and has opened avenues for therapeutic interventions in diseases characterized by aberrant Wnt pathway activation, such as various cancers and developmental disorders. This technical guide provides a comprehensive overview of the discovery, chemical properties, and mechanism of action of **IWR-1**, along with detailed experimental protocols for its characterization.

Discovery of IWR-1

IWR-1 was identified through a high-throughput screen of a synthetic chemical library designed to identify compounds that could modulate Wnt/ β -catenin signaling. The screening assay typically utilizes a cell line engineered with a Wnt-responsive reporter, such as the TCF/LEF-luciferase reporter system. In this system, activation of the Wnt pathway leads to the expression of luciferase, and inhibitors of the pathway can be identified by a decrease in luminescence. **IWR-1** emerged from such screens as a potent inhibitor of Wnt signaling.^[1]

Chemical Properties

IWR-1 is a synthetic organic small molecule with a complex heterocyclic structure. Its chemical and physical properties are summarized in the table below.

Property	Value
IUPAC Name	4-[(1R,2S,6R,7S)-3,5-dioxo-4-azatricyclo[5.2.1.0 ^{2,6}]dec-8-en-4-yl]-N-quinolin-8-ylbenzamide
Molecular Formula	C ₂₅ H ₁₉ N ₃ O ₃ [2] [3] [4]
Molecular Weight	409.44 g/mol [2] [3] [4] [5]
CAS Number	1127442-82-3 [2] [3] [4] [6]
Appearance	White to beige crystalline solid [3] [7]
Purity	≥98% (HPLC) [3]
SMILES	O=C(Nc1cccc2cccn12)c3ccc(cc3)N4C(=O) [C@@H]5[C@H]6C--INVALID-LINK-- [C@@H]5C4=O [3] [5] [6]
Solubility	Soluble in DMSO (≥20 mg/mL), DMF (~20 mg/mL), Acetonitrile (1mg/mL), and Acetone (10mg/mL). Sparingly soluble in aqueous buffers. [1] [2] [7] [8]

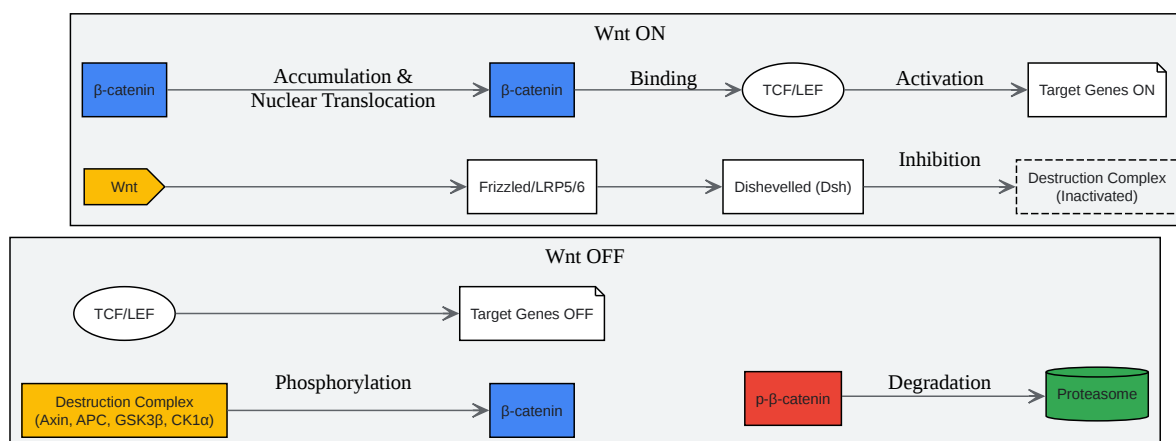
Mechanism of Action

IWR-1 exerts its inhibitory effect on the Wnt/β-catenin pathway by a unique mechanism. It does not directly target β-catenin or the TCF/LEF transcription factors. Instead, **IWR-1** stabilizes the β-catenin destruction complex.[\[8\]](#) This multi-protein complex, which includes Axin, Adenomatous Polyposis Coli (APC), Glycogen Synthase Kinase 3β (GSK3β), and Casein Kinase 1α (CK1α), is responsible for the phosphorylation and subsequent proteasomal degradation of β-catenin in the absence of a Wnt signal.

IWR-1 directly binds to Axin, a scaffold protein within the destruction complex.[\[8\]](#) This binding prevents the ubiquitination and degradation of Axin itself, leading to the stabilization and accumulation of the entire destruction complex. An intact and stable destruction complex is

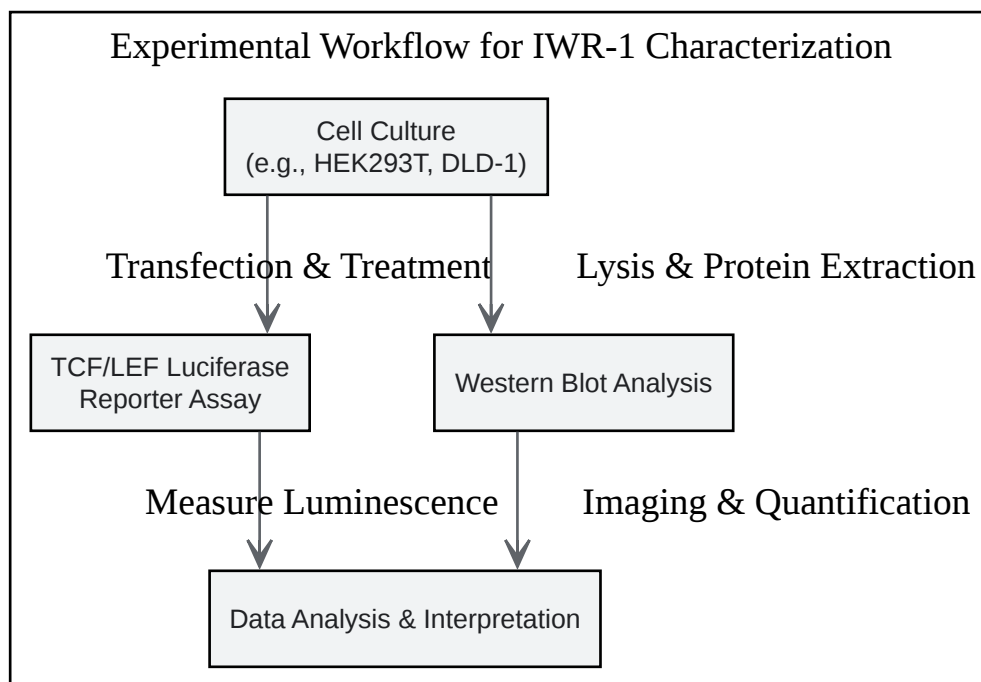
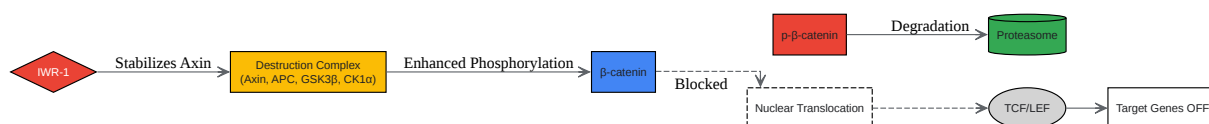
more efficient at phosphorylating β -catenin at key serine and threonine residues (Ser33, Ser37, and Thr41).[9] Phosphorylated β -catenin is then recognized by the E3 ubiquitin ligase β -TrCP, leading to its ubiquitination and degradation by the proteasome. Consequently, β -catenin is unable to translocate to the nucleus and activate the transcription of Wnt target genes. The IC_{50} value for **IWR-1** in a cell-based Wnt/ β -catenin pathway reporter assay is approximately 180 nM.[1][2][6]

Signaling Pathway and Experimental Workflow Diagrams



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Caption: Canonical Wnt/ β -catenin signaling pathway in the "OFF" and "ON" states.



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